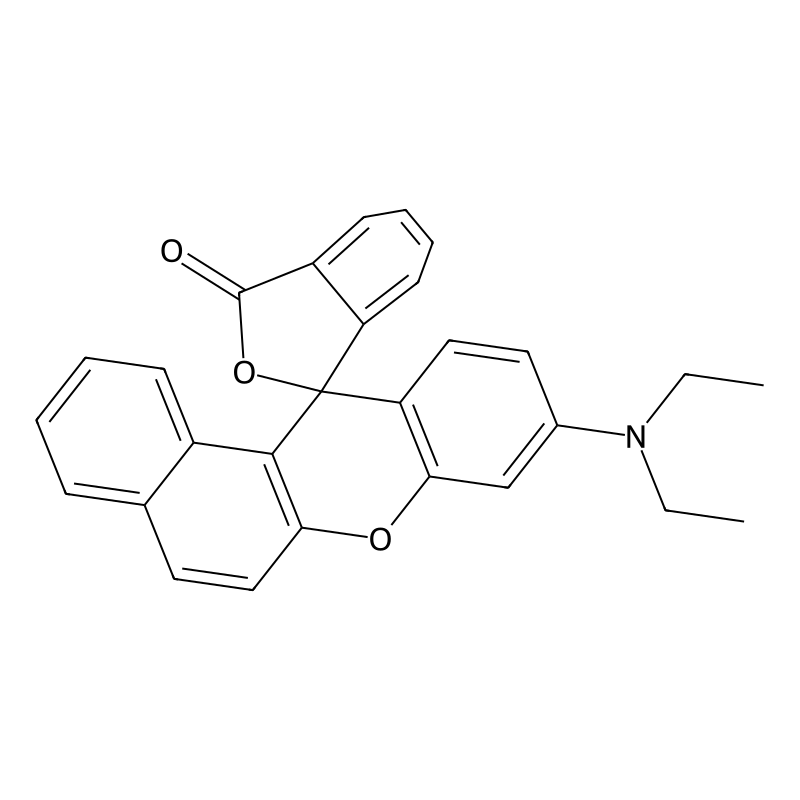6'-(Diethylamino)-1',2'-benzofluoran

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Anticancer Properties:
Studies have shown that SFX-3' exhibits cytotoxic effects against various cancer cell lines, including those of breast, colon, and lung cancer. [, ] The compound is believed to induce cell death through apoptosis, a form of programmed cell death, and may also inhibit cell proliferation. [, ] Further research is necessary to explore its efficacy and potential mechanisms in vivo models and clinical settings.
Antibacterial Activity:
SFX-3' has also demonstrated antibacterial activity against several Gram-positive and Gram-negative bacteria. [] The exact mechanism of its antibacterial action remains unclear, but it is thought to involve disruption of bacterial cell membranes. [] More studies are needed to determine its effectiveness against specific bacterial strains and potential applications in developing new antibiotics.
6'-(Diethylamino)-1',2'-benzofluoran, also known as 9-(diethylamino)spiro(12H-benzo(a)xanthene-12,1'(3'H)-isobenzofuran)-3'-one, is a synthetic compound characterized by its distinctive structure and properties. It has a molecular formula of C28H23NO3 and a molecular weight of 421.50 g/mol. This compound appears as a pink crystalline powder and is notable for its thermochromic properties, meaning it can undergo a reversible color change in response to temperature variations .
The compound's melting point is approximately 221 °C, while its predicted boiling point is around 642.4 °C. Its density is reported to be approximately 1.32 g/cm³ . These physical properties make it suitable for various applications in scientific research and industry.
The synthesis of 6'-(Diethylamino)-1',2'-benzofluoran typically involves multi-step organic synthesis techniques, which may include:
- Formation of the Benzofluoran Core: This step generally involves cyclization reactions that build the core structure from simpler aromatic compounds.
- Introduction of the Diethylamino Group: This can be achieved through nucleophilic substitution reactions where diethylamine reacts with an appropriate electrophile.
- Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the compound in high purity .
Several compounds share structural similarities with 6'-(Diethylamino)-1',2'-benzofluoran. These include:
- Fluorescein: A well-known fluorescent dye used extensively in biological imaging.
- Rhodamine B: Another fluorescent dye known for its vibrant color and widespread use in various applications.
- Coumarin Derivatives: A class of compounds known for their fluorescence and applications in bioimaging.
Comparison TableCompound Structure Type Key Features
XLogP3
6.2
Other CAS
26628-47-7
Wikipedia
6-diethylamino-1,2-benzofluoran
General Manufacturing Information
Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-: ACTIVE
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds
| Compound | Structure Type | Key Features |
XLogP3 6.2
Other CAS
26628-47-7
Wikipedia
6-diethylamino-1,2-benzofluoran
General Manufacturing Information
Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-: ACTIVE
Dates
Modify: 2023-08-15
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|








